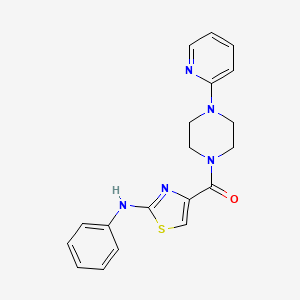

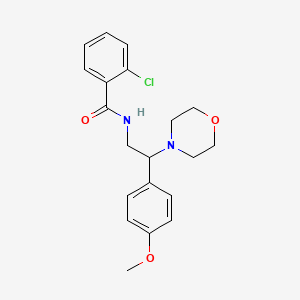

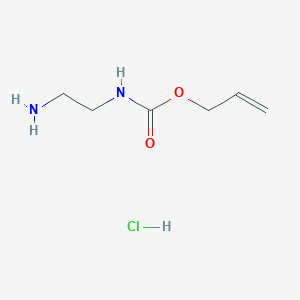

(2-(Phenylamino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Chemical Reactions Analysis

While specific chemical reactions involving PTMZ are not detailed in the sources I found, similar compounds have been studied. For example, substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines have been synthesized and studied for their anticancer activities .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant area of research is the synthesis of new pyridine derivatives, including those related to the queried compound, and their evaluation for antimicrobial activities. Studies have demonstrated the preparation of compounds through the condensation of acid chlorides with 2-hydroxyethyl piperazine, leading to the synthesis of amide derivatives with varying degrees of antimicrobial activity against bacteria and fungi. These activities underline the potential therapeutic applications of these compounds in combating microbial infections (Patel, Agravat, & Shaikh, 2011).

Structural Characterization and Docking Studies

Another crucial aspect of research on these compounds involves their structural characterization using various spectroscopic methods and computational docking studies. The synthesis of novel compounds like "(4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone" has been characterized by UV, IR, 1H NMR, and mass spectrometry. Density Functional Theory (DFT) calculations have provided insights into the equilibrium geometry, bonding features, and vibrational wave numbers, aiding in understanding their structural properties and potential antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Antiviral and Antiproliferative Activities

Research extends into the antiviral and antiproliferative potentials of these compounds. Syntheses have led to the creation of derivatives showing activity against various viruses and cancer cell lines, suggesting their applicability in developing antiviral agents and anticancer therapeutics. These activities highlight the broad spectrum of biological applications of these compounds, from antimicrobial to potential cancer therapies (Attaby et al., 2006).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as substituted 4 (thiazol-5-yl)-2-(phenylamino)pyrimidines, have been reported to be highly active cdk9 inhibitors . CDK9 is a cyclin-dependent kinase that plays a crucial role in transcription regulation and is considered a potential target for cancer therapeutics .

Mode of Action

Based on the structural similarity to other compounds, it can be inferred that it might interact with its target, possibly cdk9, and inhibit its activity . This inhibition could lead to a decrease in the transcription of survival proteins, thereby reinstating apoptosis in cancer cells .

Biochemical Pathways

Given its potential role as a cdk9 inhibitor, it might affect the transcription regulation pathway . By inhibiting CDK9, it could potentially decrease the transcription of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells .

Pharmacokinetics

The molecular weight of the compound is 36546, which is within the acceptable range for drug-like molecules, suggesting that it might have favorable pharmacokinetic properties.

Result of Action

Based on its potential role as a cdk9 inhibitor, it might induce apoptosis in cancer cells by decreasing the transcription of survival proteins .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solvent used in the reaction has been found to have an important influence on the synthesis of similar compounds . .

properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5OS/c25-18(16-14-26-19(22-16)21-15-6-2-1-3-7-15)24-12-10-23(11-13-24)17-8-4-5-9-20-17/h1-9,14H,10-13H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBQHBSHXCVUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2388851.png)

![2-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]malononitrile](/img/structure/B2388852.png)

![4-[1-(2-Chloropyridine-4-carbonyl)pyrrolidine-2-carbonyl]thiomorpholine](/img/structure/B2388853.png)

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)

![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)